molecular formula C15H20N4O4 B2809921 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1797648-84-0

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2809921
CAS No.: 1797648-84-0
M. Wt: 320.349
InChI Key: DOXKDSMGFUVVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a piperidine ring, and an imidazolidine ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the furan-3-carbonyl chloride. This intermediate is then reacted with piperidin-4-ylmethylamine to form the corresponding amide. The final step involves the cyclization of the intermediate with 2-oxoimidazolidine-1-carboxylic acid under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
  • N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Uniqueness

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide stands out due to its unique combination of a furan ring, a piperidine ring, and an imidazolidine ring

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c20-13(12-3-8-23-10-12)18-5-1-11(2-6-18)9-17-15(22)19-7-4-16-14(19)21/h3,8,10-11H,1-2,4-7,9H2,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXKDSMGFUVVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)N2CCNC2=O)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.